molecular formula C23H25N3O2 B3005024 4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide CAS No. 921528-38-3

4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide

Cat. No. B3005024
CAS RN: 921528-38-3
M. Wt: 375.472
InChI Key: ROHJMPUQNRTLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

TAK-659 selectively inhibits BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation. Upon binding of antigens to the B-cell receptor, BTK is activated and initiates a downstream signaling cascade that leads to B-cell proliferation and survival. Inhibition of BTK by TAK-659 leads to the suppression of B-cell proliferation and survival, thereby reducing the tumor burden in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to selectively inhibit BTK without affecting other kinases, leading to a favorable safety profile. In preclinical studies, TAK-659 has demonstrated potent antitumor activity in various B-cell malignancies, including CLL and MCL. TAK-659 has also been shown to reduce the levels of autoantibodies in animal models of autoimmune diseases, suggesting its potential use in the treatment of these disorders.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high selectivity for BTK and its favorable safety profile. However, TAK-659 has a relatively short half-life and requires frequent dosing, which may limit its use in long-term studies.

Future Directions

There are several future directions for the study of TAK-659. One potential direction is the investigation of its use in combination with other therapies for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the exploration of its potential use in other diseases that involve B-cell activation, such as allergies and asthma. Further studies are also needed to elucidate the long-term safety and efficacy of TAK-659 in humans.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 2-bromoethylamine hydrobromide with 6-oxo-3-phenylpyridazine to form N-(2-aminoethyl)-6-oxo-3-phenylpyridazine-1-carboxamide. This intermediate is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base to form the final product, 4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]benzamide.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to be a potent inhibitor of BTK, which plays a crucial role in B-cell receptor signaling and activation. Inhibition of BTK leads to the suppression of B-cell proliferation and survival, making TAK-659 a promising drug candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.

properties

IUPAC Name

4-tert-butyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-23(2,3)19-11-9-18(10-12-19)22(28)24-15-16-26-21(27)14-13-20(25-26)17-7-5-4-6-8-17/h4-14H,15-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHJMPUQNRTLFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.